molecular formula C19H19F3N2O5 B15004075 Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate

Cat. No.: B15004075
M. Wt: 412.4 g/mol
InChI Key: JHOKLHQTKVBRRJ-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate is a fluorinated propanoate ester featuring a trifluoromethyl group, a hydroxyl substituent, and a substituted phenyl ring. The phenyl ring is functionalized with a methoxy group and a phenylcarbamoyl amino moiety, making the compound distinct in its electronic and steric properties.

Properties

Molecular Formula

C19H19F3N2O5

Molecular Weight

412.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-methoxy-4-(phenylcarbamoylamino)phenyl]propanoate

InChI

InChI=1S/C19H19F3N2O5/c1-3-29-16(25)18(27,19(20,21)22)12-9-10-14(15(11-12)28-2)24-17(26)23-13-7-5-4-6-8-13/h4-11,27H,3H2,1-2H3,(H2,23,24,26)

InChI Key

JHOKLHQTKVBRRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2)OC)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate involves multiple steps, typically starting with the preparation of the intermediate compounds. One common method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction can be carried out under conventional or microwave irradiation methods to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a potential drug candidate due to its unique structural features and biological activity. Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological macromolecules, influencing its activity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Evidence ID
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate (Target) R1 = CF₃, R2 = OH, R3 = Ph(NHCO) C₁₉H₁₈F₃N₂O₅ 420.35
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(2-naphthylamino)carbonyl]amino}phenyl)propanoate R1 = CF₃, R2 = OH, R3 = 2-naphthyl(NHCO) C₂₃H₁₉F₃N₂O₅ 484.41
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylcarbamoylamino)phenyl]propanoate R1 = CF₃, R2 = OH, R3 = Me(NHCO) C₁₄H₁₆F₃N₂O₅ 364.29
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate R1 = O, R2 = Ph, R3 = PhCH₂NH C₁₉H₂₁NO₃ 311.15
Ethyl (2S,3S)-3-hydroxy-2-[(4-methoxybenzoyl)amino]-3-[4-(methylsulfonyl)phenyl]propanoate R1 = H, R2 = 4-MeO-C₆H₄CO, R3 = SO₂Me C₂₀H₂₃NO₇S 421.47
Key Observations:

Trifluoromethyl vs. Non-Fluorinated Analogs: The trifluoromethyl group in the target compound and its analogs (e.g., ) enhances electronegativity and resistance to oxidative metabolism compared to non-fluorinated derivatives like .

Phenylcarbamoyl vs.

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